molecular formula C5H5N3 B1582045 4-Methyl-1H-imidazole-2-carbonitrile CAS No. 70631-95-7

4-Methyl-1H-imidazole-2-carbonitrile

Cat. No.: B1582045
CAS No.: 70631-95-7
M. Wt: 107.11 g/mol
InChI Key: SMSBRGXJBHXFMW-UHFFFAOYSA-N
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Description

4-Methyl-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-imidazole-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions can yield the desired imidazole derivative . Another method involves the use of a one-pot, four-component reaction, where a mixture of a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate is heated under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, reaction temperature, and solvent systems are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole oxides.

    Reduction: Reduction reactions can yield imidazole derivatives with different substituents.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of functionalized imidazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of functionalized imidazoles.

Scientific Research Applications

4-Methyl-1H-imidazole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets. For example, it can stimulate the chloride-bicarbonate exchange activity of certain transport proteins, which is essential for various physiological processes . Additionally, it may inhibit specific enzymes, leading to its potential use in therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1H-imidazole-2-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

4-Methyl-1H-imidazole-2-carbonitrile (C5H5N3) is a nitrogenous heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analyses with related compounds.

Structural Characteristics

The molecular structure of this compound is characterized by:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms, which is crucial for its biological activity.
  • Methyl Group : Present at the 4-position of the imidazole ring, enhancing reactivity.
  • Nitrile Group : Contributes to the compound's chemical properties and potential biological interactions.

Pharmacological Potential

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Properties : Similar to other imidazole derivatives, this compound may disrupt microbial cell membranes or inhibit key metabolic enzymes, showing potential against various pathogens .
  • Anti-inflammatory Effects : Preliminary studies suggest possible anti-inflammatory properties; however, specific data on this compound's efficacy remains limited.
  • Anticancer Activity : Given its structural similarity to other biologically active compounds, there are indications that it may possess anticancer properties. Further investigation is warranted to explore these effects in detail .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with cellular enzymes and receptors.
  • Modulation of biochemical pathways related to inflammation and cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-Ethyl-4-methylimidazoleLacks the nitrile groupLess reactive due to absence of nitrile
4-MethylimidazoleLacks both ethyl and nitrile groupsDifferent chemical properties
2-EthylimidazoleSimilar structure but without methylVariations in reactivity
This compound Contains a carbonitrile but lacks ethyl substitutionDifferent reactivity profile

The combination of the methyl group and the nitrile functional group contributes to distinct chemical reactivity and potential biological activity compared to other imidazole derivatives.

Antimicrobial Activity Study

A study evaluating the antimicrobial efficacy of various imidazole derivatives found that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methyl-1H-imidazole-2-carbonitrile and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, imidazole derivatives can be synthesized using tetrakis(dimethylamino)ethylene (TDAE) methodology, which facilitates reactions between chloromethyl intermediates and carbonyl compounds . Key steps include controlling reaction temperature (e.g., 40°C in DMF) and using catalysts like cesium carbonate to optimize yields . Purification via column chromatography and characterization via LCMS or NMR (¹H/¹³C) are critical for verifying structural integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on characteristic signals. For instance, the nitrile group (C≡N) appears as a singlet near 110-120 ppm in ¹³C NMR, while methyl groups on the imidazole ring resonate at ~2.5 ppm in ¹H NMR .
  • LCMS/HRMS : Confirm molecular weight (e.g., m/z 122.05 for C₅H₅N₃) and fragmentation patterns.
  • IR Spectroscopy : Detect C≡N stretching vibrations at ~2200 cm⁻¹ . Cross-referencing with databases like PubChem ensures accuracy .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from nitrile groups.
  • Waste Disposal : Segregate nitrile-containing waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer : SC-XRD provides atomic-level resolution. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data. For example, the CCDC database entry 258930 demonstrates how bond angles and torsion angles differentiate between tautomeric forms of imidazole derivatives . Validate results with PLATON or Olex2 to check for twinning or disorder .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT calculations for ¹³C shifts) .
  • Sample Purity : Re-purify compounds via recrystallization or HPLC if unexpected peaks arise .
  • Dynamic Effects : Consider tautomerism or solvent-induced shifts in NMR. For example, imidazole protons may exhibit exchange broadening in D₂O .

Q. What strategies can optimize the biological activity of this compound in medicinal chemistry studies?

  • Methodological Answer :

  • SAR Studies : Modify substituents (e.g., replacing methyl with fluorobenzyl groups) to enhance binding affinity. For instance, fluorinated analogs show improved pharmacokinetics due to increased lipophilicity .
  • Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Validate with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .

Q. How can researchers leverage high-throughput crystallography for polymorph screening of this compound?

  • Methodological Answer : Employ pipelines combining SHELXC/D/E for rapid phase determination . Use synchrotron radiation (e.g., at APS or ESRF) to collect high-resolution data. Analyze polymorph stability via DSC/TGA to identify the most thermodynamically stable form .

Properties

IUPAC Name

5-methyl-1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-4-3-7-5(2-6)8-4/h3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSBRGXJBHXFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341256
Record name 4-Methyl-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70631-95-7
Record name 4-Methyl-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-imidazole-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methyl-1H-imidazole-2-carbonitrile
4-Methyl-1H-imidazole-2-carbonitrile
4-Methyl-1H-imidazole-2-carbonitrile
4-Methyl-1H-imidazole-2-carbonitrile
4-Methyl-1H-imidazole-2-carbonitrile
4-Methyl-1H-imidazole-2-carbonitrile

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